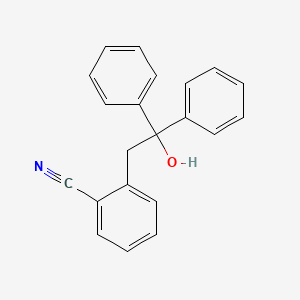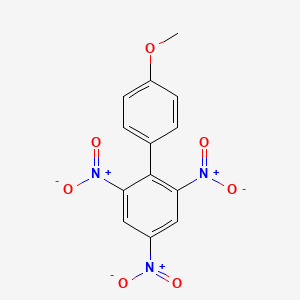
6-amino-5-bromo-N-methyl-N-propylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-bromo-N-methyl-N-propylnicotinamide is a chemical compound with the molecular formula C10H14BrN3O It is a derivative of nicotinamide, characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and N-methyl and N-propyl groups attached to the nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-N-methyl-N-propylnicotinamide typically involves the bromination of nicotinamide followed by the introduction of the amino group and the alkylation of the nitrogen atom. The general synthetic route can be summarized as follows:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.
Alkylation: The final step involves the alkylation of the nitrogen atom with methyl and propyl groups using appropriate alkylating agents such as methyl iodide and propyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-5-bromo-N-methyl-N-propylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or potassium cyanide in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
6-amino-5-bromo-N-methyl-N-propylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-amino-5-bromo-N-methyl-N-propylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminonicotinamide: A related compound with an amino group at the 6th position but lacking the bromine and alkyl groups.
5-Bromo-N-methylnicotinamide: Similar structure but without the amino and propyl groups.
Uniqueness
6-amino-5-bromo-N-methyl-N-propylnicotinamide is unique due to the combination of functional groups, which confer specific chemical and biological properties. The presence of both amino and bromine groups allows for diverse chemical reactivity, while the N-methyl and N-propyl groups enhance its lipophilicity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14BrN3O |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
6-amino-5-bromo-N-methyl-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14BrN3O/c1-3-4-14(2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3,(H2,12,13) |
Clé InChI |
JVVJJABRJMEKOM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C(=O)C1=CC(=C(N=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)




![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)
![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


